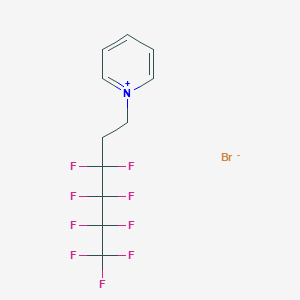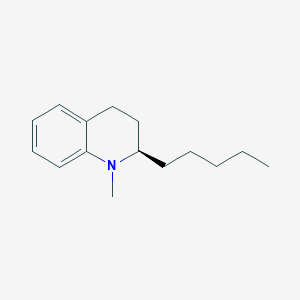
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a methyl and pentyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often used.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents. The pathways involved may include the inhibition of topoisomerases or the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: A derivative with a methyl group at the 2-position.
2-pentylquinoline: A derivative with a pentyl group at the 2-position.
Uniqueness
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its stereochemistry (2R) also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
246511-34-2 |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
(2R)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H23N/c1-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)2/h6-8,10,14H,3-5,9,11-12H2,1-2H3/t14-/m1/s1 |
Clé InChI |
KSQZVAWGIAAZHJ-CQSZACIVSA-N |
SMILES isomérique |
CCCCC[C@@H]1CCC2=CC=CC=C2N1C |
SMILES canonique |
CCCCCC1CCC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



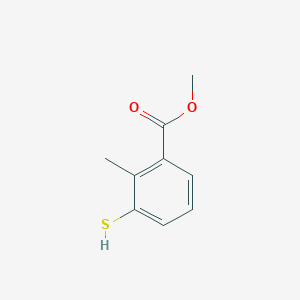
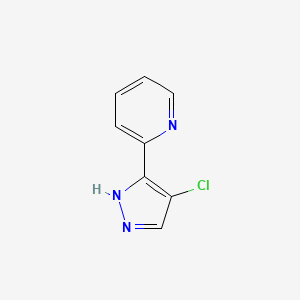
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
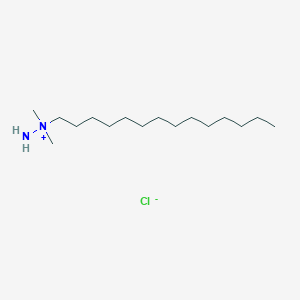
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
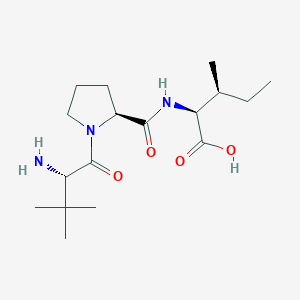
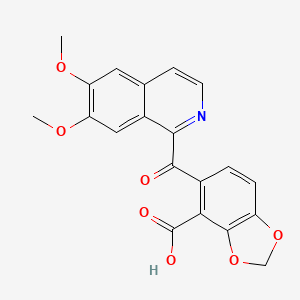
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

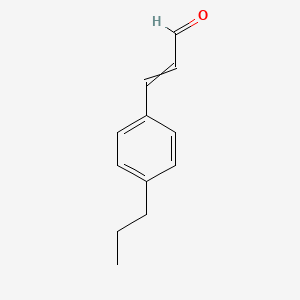
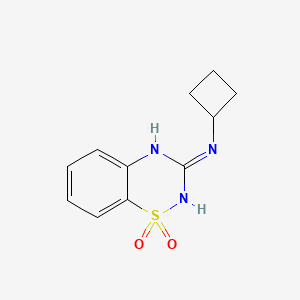
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
